molecular formula C11H15ClFNO2 B2414468 trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride CAS No. 1630907-23-1

trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride

Cat. No.: B2414468
CAS No.: 1630907-23-1
M. Wt: 247.69
InChI Key: HBHLTSVEGOKIOF-FJAZHTGZSA-N
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Description

trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride: is a chemical compound with the molecular formula C11H15ClFNO2 and a molecular weight of 247.7 g/mol . It is a white solid at room temperature and is known for its applications in various scientific research fields.

Preparation Methods

The synthesis of trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride involves several steps. The key synthetic route includes the reaction of 2-fluoro-4-methoxyphenol with cyclobutanone to form the intermediate compound, which is then reacted with ammonia to produce the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine hydrochloride can be compared with similar compounds such as:

    trans-3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine: The non-hydrochloride form of the compound.

    3-(2-Fluoro-4-methoxyphenoxy)cyclobutanamine: A similar compound without the trans configuration.

    2-Fluoro-4-methoxyphenoxycyclobutane: A related compound lacking the amine group.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenoxy)cyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO2.ClH/c1-14-8-2-3-11(10(12)6-8)15-9-4-7(13)5-9;/h2-3,6-7,9H,4-5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHLTSVEGOKIOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CC(C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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